3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1420789-16-7
VCID: VC6811173
InChI: InChI=1S/C12H15N3S.ClH/c1-2-5-11-10(4-1)12(14-16-11)15-8-3-6-13-7-9-15;/h1-2,4-5,13H,3,6-9H2;1H
SMILES: C1CNCCN(C1)C2=NSC3=CC=CC=C32.Cl
Molecular Formula: C12H16ClN3S
Molecular Weight: 269.79

3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride

CAS No.: 1420789-16-7

Cat. No.: VC6811173

Molecular Formula: C12H16ClN3S

Molecular Weight: 269.79

* For research use only. Not for human or veterinary use.

3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride - 1420789-16-7

Specification

CAS No. 1420789-16-7
Molecular Formula C12H16ClN3S
Molecular Weight 269.79
IUPAC Name 3-(1,4-diazepan-1-yl)-1,2-benzothiazole;hydrochloride
Standard InChI InChI=1S/C12H15N3S.ClH/c1-2-5-11-10(4-1)12(14-16-11)15-8-3-6-13-7-9-15;/h1-2,4-5,13H,3,6-9H2;1H
Standard InChI Key RLFFEHVFJDLKTH-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=NSC3=CC=CC=C32.Cl

Introduction

Structural Characteristics and Chemical Identity

The base compound, 3-(1,4-diazepan-1-yl)benzo[d]isothiazole, consists of a benzo[d]isothiazole ring system fused to a seven-membered 1,4-diazepane ring. The hydrochloride salt forms via protonation of the tertiary nitrogen atom within the diazepane ring, enhancing its solubility in polar solvents. Key structural attributes include:

  • Benzo[d]isothiazole moiety: A bicyclic system featuring a sulfur atom at position 1 and a nitrogen atom at position 2, contributing to electronic delocalization and potential bioactivity.

  • 1,4-Diazepane ring: A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, enabling conformational flexibility and hydrogen-bonding interactions.

The IUPAC name for the base compound is 3-(1,4-diazepan-1-yl)benzo[d]isothiazole, with the hydrochloride salt designated by the addition of "hydrochloride" to indicate the ionic form .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15N3SHCl\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{S} \cdot \text{HCl}
Molar Mass269.84 g/mol
CAS Registry Number99748-44-4 (base compound)
SynonymsBenzo[d]isothiazol-2-ium 1,4-diazepin-1-ide hydrochloride

Synthetic Methodologies

Recent advancements in benzo[d]isothiazole synthesis provide context for the preparation of 3-(1,4-diazepan-1-yl)benzo[d]isothiazole derivatives. Key methods include:

Rhodium-Catalyzed Oxidative Annulation

Physicochemical and Spectral Properties

While experimental data for the hydrochloride salt remains sparse, the base compound’s properties offer foundational insights:

  • Solubility: The hydrochloride salt likely exhibits enhanced water solubility compared to the free base, a common trait of pharmaceutical salts.

  • Stability: Benzo[d]isothiazoles are generally stable under ambient conditions but may degrade under strong acidic or basic environments.

Spectroscopic characterization (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, IR) would typically reveal signals corresponding to the aromatic protons of the benzo[d]isothiazole ring (δ 7.2–8.1 ppm), methylene groups in the diazepane ring (δ 2.5–3.5 ppm), and the hydrochloride counterion .

Challenges and Future Perspectives

Current limitations in researching this compound include:

  • Synthetic Complexity: Introducing the diazepane ring requires multi-step protocols with precise control over regioselectivity.

  • Pharmacological Data Gap: No peer-reviewed studies directly assess the hydrochloride salt’s bioactivity.

Future work should prioritize:

  • Optimizing scalable synthesis routes, potentially leveraging flow chemistry or photoredox catalysis .

  • Evaluating in vitro and in vivo activity against neurological and infectious disease targets.

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